molecular formula C12H12N2O3 B1676918 Nalidixic acid CAS No. 389-08-2

Nalidixic acid

Cat. No. B1676918
CAS RN: 389-08-2
M. Wt: 232.23 g/mol
InChI Key: MHWLWQUZZRMNGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nalidixic acid has been used to synthesize new 1,3,4-thia(oxa)diazoles, as well as hydrazides & hydrazones . Infrared, 1H, & 13C studies, as well as elemental analyses, were carried out on these chemicals . A series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared .


Molecular Structure Analysis

Nalidixic acid has a molecular formula of C12H12N2O3 . Its average mass is 232.235 Da and its monoisotopic mass is 232.084793 Da . The arrangement of nalidixic acid in the interlayer of zinc hydroxide nitrate was in a monolayer form .


Chemical Reactions Analysis

Nalidixic acid has been involved in various chemical reactions. For instance, it has been used to produce a series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives . Another study reported the synthesis of a binuclear square planar complex of nalidixic acid with Ag(I) metal ion .


Physical And Chemical Properties Analysis

Nalidixic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 413.1±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The molar refractivity is 60.1±0.3 cm3 .

Scientific Research Applications

Chemical Detection and Environmental Impact

A notable application involves the development of a square wave adsorptive stripping voltammetric method for the detection of nalidixic acid and its main metabolite in urine samples, illustrating the compound's analytical chemistry relevance and potential environmental monitoring utility (Cabanillas et al., 2007). Similarly, studies have addressed the adsorption of nalidixic acid onto various materials, indicating the environmental considerations of its residue in water bodies (Radmehr et al., 2021).

Protein Interactions

Research has delved into nalidixic acid's interactions with proteins , such as human serum albumin (HSA) and bovine serum albumin (BSA), providing insights into its pharmacokinetics and potential impacts on drug efficacy (Siddiqui et al., 2020). These interactions have implications for drug design, affecting nalidixic acid’s distribution and metabolism in the human body.

Antibiotic Enhancement

Efforts to enhance the potency of nalidixic acid against bacterial targets have led to the synthesis of peptide-nalidixic acid conjugates, which exhibit improved antibacterial activity. This signifies the ongoing evolution of nalidixic acid into more effective forms through chemical modifications (Ahmed & Kelley, 2017).

Mechanistic Insights

Investigations into the mechanisms of action and resistance have furthered understanding of nalidixic acid’s interaction with bacterial DNA gyrase and its binding sites, offering avenues to circumvent bacterial resistance mechanisms and enhance antibiotic design (Preethi & Ramanathan, 2015).

Safety And Hazards

Nalidixic acid may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause drowsiness or dizziness . It is harmful if swallowed .

Future Directions

Resistance to quinolone antibiotics has been a serious problem ever since nalidixic acid was introduced into clinical medicine . Over time, resistance of pathogenic microbes to nalidixic acid led to the design of novel variants to revive its potential application . The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, nalidixic acid .

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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InChI

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)
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InChI Key

MHWLWQUZZRMNGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
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Molecular Formula

C12H12N2O3
Record name NALIDIXIC ACID
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Related CAS

3374-05-8 (hydrochloride salt, anhydrous)
Record name Nalidixic acid [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3020912
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Molecular Weight

232.23 g/mol
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Physical Description

Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid
Record name NALIDIXIC ACID
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L
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Mechanism of Action

Evidence exists for Nalidixic acid that its active metabolite, hydroxynalidixic acid, binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis., IT APPEARS TO ACT BY INHIBITING DNA SYNTH.
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Product Name

Nalidixic acid

Color/Form

PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS RN

389-08-2
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Melting Point

444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C
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Synthesis routes and methods I

Procedure details

The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that once autoclaved was supplemented with 25 μg/mL of kanamycin was used to grow E. coli S17-1 λ pir. Once the stationary phase was achieved, 0.2-0.3 A600 units of the App culture and 0.6-0.8 A600 units of the E. coli culture were added to 1 mL of a 10 mM solution of MgSO4. Next it was centrifuged during 2 minutes at 15,000 g and the pellet so obtained was resuspended in 200 μl of a 10 mM MgSO4 solution. Once the mixture of both cultures had been done, this was extended on a 2.5 cm and 0.45 μM nitrocellulose filter previously placed on a Petri dish containing TSYN medium supplemented with 15 g/L Noble agar. After incubation during 6 hours at 37 C., the filter with the conjugation was placed in a tube containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4). After vigorous shaking, the filter was removed and the cell suspension was centrifuged during 2 minutes at 15,000 g and the pellet was resuspended in 500 μL of PBS. The so obtained suspension was distributed in Petri dishes with TSYN medium supplemented with 15 g/L Noble Agar, 50 μg/mL kanamycin and 50 μg/mL nalidixic acid, at a rate of 100 μL of cell suspension for each Petri dish. The resulting cultures were incubated at 37 C. for 24-36 hours. With this procedure 65 colonies resistant to kanamicin and nalidixic acid, were obtained for the conjugation with the plasmid pApxIΔH2, which equals a frequency of transformation of 1.3×10−7 for each receptor cell.
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Synthesis routes and methods II

Procedure details

85 mutant strains obtained above were inoculated in a 8 ml LB medium containing 50 μg/ml ampicillin in a large test tube, and cultured at 30° C. for 17 hr. The culture medium was inoculated at 1% in a 8 ml medium containing 100 μg/ml ampicillin [16 g/L dipotassium hydrogen phosphate, 14 g/L potassium dihydrogen phosphate, 5 g/L ammonium sulfate, 1 g/L citric acid (anhydrous), 5 g/L casamino acid (manufactured by Difco), 10 g/L glucose, 10 mg/L vitamin B1, 25 mg/L magnesium sulfate heptahydrate, 50 mg/L iron sulfate heptahydrate, 100 mg/L L-proline, adjusted with 10 mol/L sodium hydroxide to pH 7.2, and glucose, vitamin B1, magnesium sulfate heptahydrate and iron sulfate heptahydrate were separately autoclaved and added] in a test tube, and cultured at 30° C. for 24 hr. The culture medium was centrifuged and a culture supernatant was obtained. The accumulated amounts of L-glutamine and L-glutamic acid in the culture supernatant were quantified by high performance liquid chromatography (HPLC), and productivity of L-glutamine and L-glutamic acid was evaluated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalidixic acid
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Citations

For This Compound
89,800
Citations
A Achari, S Neidle - … Section B: Structural Crystallography and Crystal …, 1976 - scripts.iucr.org
… Nalidixic acid itself is unlikely to function physio- logically by interacting directly with a nucleic acid be- cause of strong electrostatic repulsions between the drug and negatively charged …
Number of citations: 44 scripts.iucr.org
A Ito, K Hirai, M Inoue, H Koga, S Suzue… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… nalidixic acid. AM-715 had higher antibacterial activity against Pseudomonas aeruginosa than did gentamicin. Most nalidixic acid-… aeruginosa, 0.38 pug/ml; and nalidixic acid-resistant …
Number of citations: 365 journals.asm.org
JR Johnson, AC Murray, A Gajewski… - Antimicrobial agents …, 2003 - Am Soc Microbiol
Fluoroquinolone use in poultry production may select for resistant Escherichia coli that can be transmitted to humans. To define the prevalence and virulence potential of poultry-…
Number of citations: 392 journals.asm.org
GC Crumplin, JT Smith - Antimicrobial agents and chemotherapy, 1975 - Am Soc Microbiol
… in the concentration of nalidixic acid above this range reduced, … Therefore, the mode of action of nalidixic acid at various … Nalidixic acid (NAL) is unusual among antibacterial agents …
Number of citations: 250 journals.asm.org
GJ Bourguignon, M Levitt… - Antimicrobial agents and …, 1973 - Am Soc Microbiol
… colleagues, soluble extracts from nalidixic acid-sensitive cells have been shown to confer nalidixic acid sensitivity on the DNA synthesis of lysates from nalidixic acid-resistant cells. The …
Number of citations: 132 journals.asm.org
WA Goss, WH Deitz, TM Cook - Journal of Bacteriology, 1964 - Am Soc Microbiol
… Nalidixic acid was lethal for proliferating cultures of … Cultures treated with nalidixic acid were osmotically stable; lethality … Nalidixic acid had little or no effect on respiration with glucose as …
Number of citations: 231 journals.asm.org
AM Pedrini - Mechanism of Action of Antibacterial Agents, 1979 - Springer
Nalidixic acid [1-ethyl-1,4-dihydro-7-methyl-4-oxo-l ,8-naphthyridine-3-carbosylic acid, here abbreviated NAL] is a clinically important antibacterial drug more effective against gram-…
Number of citations: 25 link.springer.com
PE Grubb - Analytical Profiles of drug substances, 1979 - Elsevier
Publisher Summary This chapter presents the nomenclature, physical properties, synthesis, and methods of analysis of Nalidixic acid. Nalidixic acid is 1-ethyl-1,4-dihydro-7-methyl-4-…
Number of citations: 14 www.sciencedirect.com
WA Goss, WH Deitz, TM Cook - Journal of Bacteriology, 1965 - Am Soc Microbiol
… Nalidixic acid inhibited DNA replication during a single round of synthesis. In contrast with "thymineless death," nalidixic acid … that a primary action of nalidixic acid is the inhibition of the …
Number of citations: 420 journals.asm.org
G Grover, SG Kini - European Journal of Medicinal Chemistry, 2006 - Elsevier
… In the present work, antimicrobial activity associated with both quinazolines and nalidixic acid moieties prompted us to synthesise some nalidixic acid derivatives carrying the …
Number of citations: 253 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.